Florifenine

Description

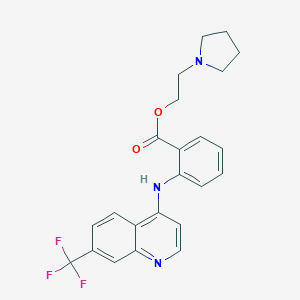

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylethyl 2-[[7-(trifluoromethyl)quinolin-4-yl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3N3O2/c24-23(25,26)16-7-8-17-20(9-10-27-21(17)15-16)28-19-6-2-1-5-18(19)22(30)31-14-13-29-11-3-4-12-29/h1-2,5-10,15H,3-4,11-14H2,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQOYUDHAZMAVLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCOC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868763 | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83863-79-0 | |

| Record name | Florifenine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083863790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Pyrrolidin-1-yl)ethyl 2-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLORIFENINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7UT8VQG94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Preclinical Pharmacological Characterization of Florifenine

In Vivo Efficacy Studies in Inflammatory Models

The anti-inflammatory potential of Florifenine has been substantiated through rigorous testing in established in vivo models of inflammation. These studies have been crucial in characterizing the compound's activity profile.

Evaluation in Acute Dermal Inflammation Models

Topical application of this compound has been shown to be effective in mitigating acute inflammatory responses in the skin.

The TPA-induced ear edema model in mice is a standard assay for evaluating topical anti-inflammatory agents. nih.govmdpi.com This model mimics inflammatory responses characterized by vasodilation, increased vascular permeability, and neutrophil infiltration. phcog.com When applied topically, this compound exhibited a dose-dependent inhibition of TPA-induced ear edema. nih.gov This effect indicates a significant local anti-inflammatory activity. Furthermore, this compound was found to inhibit the migration of neutrophils and the levels of prostaglandin (B15479496) E2 (PGE2) in the inflamed ear tissue. nih.gov

Table 1: Effect of Topical this compound on TPA-Induced Ear Edema in Mice

| Treatment | Edema Inhibition (%) | Neutrophil Infiltration Inhibition (%) | PGE2 Level Inhibition (%) |

|---|---|---|---|

| This compound | Dose-dependent | Significant | Significant |

| Control | 0 | 0 | 0 |

Source: nih.gov

The arachidonic acid (AA)-induced ear edema model is another critical tool for assessing anti-inflammatory compounds, particularly those that may interfere with the AA cascade. nih.govpsu.edu Topical administration of this compound also produced a dose-related anti-inflammatory effect in the AA-induced ear edema model in mice, although with a lower potency compared to its effect in the TPA model. nih.gov This suggests that while this compound is effective against inflammation mediated by arachidonic acid metabolites, its primary mechanism of topical anti-inflammatory action may be more closely related to the pathways activated by TPA. nih.gov

Table 2: Comparative Efficacy of this compound in TPA and AA-Induced Ear Edema Models

| Inflammatory Model | Potency of this compound |

|---|---|

| TPA-Induced Ear Edema | High |

| AA-Induced Ear Edema | Moderate |

Source: nih.gov

Assessment in Systemic Inflammatory Models

To evaluate the systemic anti-inflammatory potential of this compound, researchers have utilized models that mimic a more generalized inflammatory state.

The zymosan-induced air pouch model in mice serves as a valuable tool for studying systemic inflammatory responses, including leukocyte migration and the production of inflammatory mediators within a localized cavity. nih.gov When administered to mice, this compound dose-dependently inhibited the migration of leukocytes into the zymosan-filled air pouch. nih.gov Furthermore, the compound significantly reduced the levels of PGE2 within the inflammatory exudate of the air pouch. nih.gov These findings underscore this compound's ability to exert anti-inflammatory effects when administered systemically.

Table 3: Effect of Systemic this compound on Zymosan-Induced Air Pouch Inflammation in Mice

| Parameter | Effect of this compound |

|---|---|

| Leukocyte Migration | Dose-dependent inhibition |

| PGE2 Levels in Exudate | Dose-dependent inhibition |

Source: nih.gov

Cellular and Molecular Mechanistic Elucidation of this compound's Anti-inflammatory Actions

Investigations into the cellular and molecular mechanisms of this compound have provided further insight into its anti-inflammatory properties. In studies using human whole blood, this compound was identified as a potent and selective inhibitor of thromboxane (B8750289) B2 (TXB2) generation. nih.gov TXB2 is a stable metabolite of thromboxane A2, a potent mediator of inflammation and platelet aggregation.

Additionally, this compound demonstrated an ability to inhibit elastase release from human neutrophils. nih.gov Neutrophil elastase is a serine protease that can degrade various extracellular matrix proteins, contributing to tissue damage during inflammation. Notably, this compound did not affect superoxide (B77818) anion generation, suggesting a specific mechanism of action that does not involve antioxidant effects. nih.gov

Table 4: Summary of Cellular and Molecular Effects of this compound

| Target/Process | Effect of this compound |

|---|---|

| Thromboxane B2 (TXB2) Generation (Human Whole Blood) | Potent and selective inhibition |

| Elastase Release (Human Neutrophils) | Inhibition |

| Superoxide Anion Generation (Human Neutrophils) | No effect |

Source: nih.gov

Inhibition of Cyclooxygenase (COX) Pathways

While direct inhibition of cyclooxygenase (COX) enzymes is a common mechanism for many anti-inflammatory drugs, the primary action of this compound appears to be more nuanced. mdpi.comnih.gov Studies suggest that its anti-inflammatory effects, particularly in models like 12-O-tetradecanoylphorbol 13-acetate (TPA)-induced ear edema, are indicative of an influence on the COX pathway. nih.govresearchgate.net The higher potency of this compound in the TPA model compared to the arachidonic acid (AA)-induced edema model suggests a mechanism that likely involves the inhibition of cyclooxygenase activity. mdpi.comresearchgate.net However, it is important to note that this compound's activity is not solely defined by direct COX enzyme blockade but is also significantly linked to its modulation of downstream products of arachidonic acid metabolism. nih.gov

Modulation of Arachidonic Acid Metabolism

This compound demonstrates a significant influence on the metabolism of arachidonic acid. nih.gov Its anti-inflammatory properties have been evaluated in animal models of inflammation induced by arachidonic acid. nih.govresearchgate.net The compound showed dose-related anti-inflammatory activity in response to topical application of arachidonic acid, although with lower potency than observed in TPA-induced inflammation models. nih.gov This indicates that while this compound interacts with the arachidonic acid cascade, its primary mechanism may not be the direct inhibition of enzymes that metabolize arachidonic acid but rather a modulation of the downstream signaling and product formation.

Effects on Eicosanoid Biosynthesis, Specifically Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2)

A key aspect of this compound's pharmacological profile is its pronounced effect on the biosynthesis of specific eicosanoids. nih.gov In human whole blood, this compound acts as a potent and selective inhibitor of thromboxane B2 (TXB2) generation. nih.gov TXB2 is a stable metabolite of thromboxane A2, a powerful vasoconstrictor and promoter of platelet aggregation. libretexts.orgyoutube.com

Furthermore, this compound has been shown to inhibit the levels of prostaglandin E2 (PGE2) in inflamed tissues. nih.gov In a zymosan-induced air pouch inflammation model in mice, administration of this compound resulted in a dose-dependent inhibition of PGE2 levels in the inflammatory exudates. nih.govresearchgate.net Similarly, in TPA-induced ear edema, this compound treatment led to a reduction in PGE2 content in the inflamed ears. nih.gov PGE2 is a key mediator of inflammation, contributing to vasodilation, edema, and pain. nih.govpartners.org

The inhibitory effects of this compound on TXB2 and PGE2 biosynthesis are summarized in the table below:

| Eicosanoid | Effect of this compound | Experimental Model | Reference |

| Thromboxane B2 (TXB2) | Potent and selective inhibition | Human whole blood | nih.gov |

| Prostaglandin E2 (PGE2) | Dose-dependent inhibition | Zymosan-induced air pouch (mice) | nih.govresearchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition | TPA-induced ear edema (mice) | nih.gov |

Regulation of Leukocyte Migration and Function

This compound exhibits significant regulatory effects on the migration and function of leukocytes, which are central to the inflammatory response. nih.gov

Inhibition of Leukocyte Infiltration

Studies have consistently demonstrated that this compound inhibits the infiltration of leukocytes into inflamed tissues. nih.govresearchgate.netidrblab.net In the zymosan-induced air pouch model of inflammation in mice, this compound administration led to a dose-dependent inhibition of leukocyte migration into the pouch. nih.govresearchgate.net Furthermore, in the TPA-induced ear edema model, this compound was also found to inhibit neutrophil migration. nih.gov This inhibition of leukocyte accumulation at the site of inflammation is a crucial component of its anti-inflammatory activity.

Modulation of Human Neutrophil Elastase Release

This compound has been shown to modulate the function of human neutrophils by inhibiting the release of elastase. nih.govresearchgate.netidrblab.net Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils and is a potent mediator of tissue damage during inflammation. nih.govmdpi.com The ability of this compound to inhibit elastase release from human neutrophils, without affecting superoxide anion generation, points to a specific modulatory effect on neutrophil degranulation. nih.gov

Absence of Direct Antioxidant Effects

Despite its anti-inflammatory properties, studies have indicated that this compound does not exert direct antioxidant effects. nih.govresearchgate.netidrblab.net This suggests that its mechanism of action is not reliant on the scavenging of free radicals, a property sometimes associated with anti-inflammatory compounds. nih.gov This finding helps to distinguish the pharmacological profile of this compound from that of other anti-inflammatory agents that may also possess antioxidant activity.

Structure Activity Relationship Sar and Fluorine Chemistry in Florifenine Design

Theoretical Frameworks of Structure-Activity Relationships in Medicinal Chemistry

The study of SAR has evolved from qualitative observations to sophisticated mathematical models. wikipedia.org Quantitative structure-activity relationships (QSAR) correlate biological activity with measurable molecular properties like lipophilicity, electronic effects, and steric factors. slideshare.net These models allow medicinal chemists to predict the activity of new compounds. slideshare.net

Modern drug design often employs a variety of theoretical frameworks to understand and predict biological activity:

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of steric and electronic features of a molecule that are necessary to interact with a specific biological target. nih.govpatsnap.com A pharmacophore model for a compound like Florifenine would map out the key hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers that contribute to its activity. patsnap.comijrpr.com

Molecular Mechanics (MM): This method uses classical physics to model molecules as a collection of atoms held together by spring-like bonds. slideshare.net It is computationally efficient for calculating the potential energy and conformations of large systems like a drug-receptor complex. slideshare.netprofacgen.com

Quantum Mechanics (QM): For a more accurate description of electronic structure and interactions, quantum mechanical methods are employed. nih.govijsdr.org QM calculations are crucial for understanding reaction mechanisms, determining protonation states, and refining the electronic properties of molecules like this compound. nih.govnih.gov Hybrid QM/MM methods, which treat the most critical part of a system with QM and the rest with MM, offer a balance of accuracy and computational feasibility. profacgen.com

These theoretical frameworks provide a powerful toolkit for medicinal chemists to rationally design and optimize new drug candidates. slideshare.net

Structural Features and Their Contribution to this compound's Biological Activity

The specific arrangement of atoms and functional groups in this compound dictates its interaction with biological targets. The presence and position of the trifluoromethyl group are particularly noteworthy.

The trifluoromethyl (-CF3) group is a common feature in many pharmaceuticals due to its profound effects on a molecule's properties. zju.edu.cn Its inclusion in a compound like this compound can significantly enhance pharmacological potency for several reasons. mdpi.comontosight.ai

Enhanced Lipophilicity: The -CF3 group generally increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids. ontosight.aiontosight.ai This can improve a drug's ability to cross cell membranes and reach its target. ontosight.aiontosight.ai The Hansch constant, a measure of lipophilicity, is 0.88 for a -CF3 group, indicating its significant contribution. ruhr-uni-bochum.de

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic breakdown by enzymes in the body. beijingyuji.com This increased metabolic stability can prolong the drug's presence in the body, enhancing its therapeutic effect. zju.edu.cnruhr-uni-bochum.de

Receptor Binding: The -CF3 group can improve a drug's binding selectivity and affinity for its target receptor. ruhr-uni-bochum.debeijingyuji.com For instance, the addition of a trifluoromethyl group to one compound resulted in a 30-fold increase in potency due to interactions with histidine and isoleucine residues in the target's binding pocket. nih.gov In another case, adding a -CF3 group led to a fivefold improvement in activity against the DENV-2 protease. taylorandfrancis.com

Electronic Effects: As a strong electron-withdrawing group, the -CF3 moiety can alter the electronic properties of the entire molecule, influencing its reactivity and interactions with the biological target. ontosight.aitaylorandfrancis.com

| Property | Effect of -CF3 Group | Consequence for Drug Action |

|---|---|---|

| Lipophilicity | Increase | Improved membrane permeability and absorption. ontosight.ai |

| Metabolic Stability | Increase | Longer duration of action and reduced metabolic degradation. ruhr-uni-bochum.de |

| Receptor Binding | Can Increase Affinity and Selectivity | Enhanced potency and potentially fewer off-target effects. beijingyuji.com |

| pKa | Can Lower pKa of Nearby Groups | Altered ionization state, affecting solubility and binding. ontosight.ai |

Beyond the general effects of the trifluoromethyl group, the fluorine atoms themselves can participate in a range of subtle yet significant non-covalent interactions that contribute to binding affinity. researchgate.net

Hydrogen Bonds: Fluorine's high electronegativity makes it a good hydrogen bond acceptor, allowing it to interact with hydrogen bond donors on a protein target, such as the -NH groups of the protein backbone or polar side chains. mdpi.com

Halogen Bonds: While fluorine is the least likely halogen to form a classical halogen bond, under certain circumstances where it is bound to an electron-withdrawing group, it can act as a halogen bond donor. researchgate.net More commonly, other halogens like chlorine, bromine, and iodine form these directional interactions with Lewis bases (e.g., oxygen or nitrogen atoms) on a protein. acs.orgh-its.org

Multipolar Interactions: Fluorine can engage in orthogonal multipolar interactions with carbonyl groups (C=O) in the protein backbone. nih.gov These interactions, where the fluorine atom approaches the electrophilic carbonyl carbon, can be highly favorable and have been shown to increase ligand binding affinity by 5- to 10-fold in some cases. nih.govosti.gov Studies have revealed that these C-F···C=O interactions are abundant in protein-ligand complexes. nih.govsoci.org

| Interaction Type | Description | Significance in Binding |

|---|---|---|

| Hydrogen Bond | Fluorine acts as an acceptor for H-bond donors on the protein. mdpi.com | Contributes to the overall stability of the drug-receptor complex. |

| Halogen Bond | An attractive interaction between a halogen atom and a Lewis base. researchgate.net Fluorine is a weak participant. mdpi.com | Can enhance binding affinity and selectivity, particularly with heavier halogens. researchgate.net |

| Orthogonal Multipolar Interaction | Favorable interaction between a C-F bond and a backbone C=O group. nih.gov | Can significantly increase binding affinity. nih.govosti.gov |

Computational Approaches and Rational Design for this compound Analogues

The development of new and improved versions of this compound, known as analogues, relies heavily on computational methods to predict their properties and guide their synthesis. ontosight.ai

In silico modeling, which uses computer simulations, is a cornerstone of modern drug discovery, helping to reduce the time, cost, and risks associated with traditional experimental methods. patheon.comnumberanalytics.com These computational tools can predict a wide range of properties, including biological activity, pharmacokinetics, and potential toxicity. numberanalytics.comcas.org

Key applications of in silico modeling in the design of this compound analogues include:

Virtual Screening: Large libraries of virtual compounds can be rapidly screened against a target protein to identify those with a high probability of binding. nih.govnih.gov

Predictive Modeling: Machine learning and AI-powered models can predict the properties of novel compounds before they are synthesized. parssilico.com These models are trained on large datasets of existing compounds and their experimental activities. cas.orgmalvernpanalytical.com

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: These models simulate how a drug is absorbed, distributed, metabolized, and excreted by the body, helping to optimize dosing regimens and predict clinical outcomes. patheon.comnih.gov

FMAP Algorithm: A specific computational tool named FMAP has been developed to identify "fluorophilic" sites on a protein backbone, facilitating the rational design of multipolar fluorine-backbone interactions to improve inhibitor activity. osti.gov

Once computational models have identified promising analogues of this compound, chemists must synthesize them. The introduction of fluorine and trifluoromethyl groups into organic molecules requires specialized synthetic methods. mdpi.com

A variety of reagents have been developed for trifluoromethylation, including:

Trifluoromethylsilane

Sodium trifluoroacetate (B77799)

Sodium trifluoromethanesulfinate mdpi.com

The process of adding a -CF3 group to a target molecule is a highly sought-after technique in drug development. zju.edu.cn While direct attachment using expensive reagents is effective for research, more cost-effective methods using trifluoroacetic acid are being developed for larger-scale production. zju.edu.cn Late-stage fluorination, where fluorine is introduced at the end of a synthetic sequence, is a particularly valuable strategy in drug discovery.

Preclinical Pharmacokinetic and Toxicological Assessments of Florifenine

Pharmacokinetic Profile Elucidation (Absorption, Distribution, Metabolism, Excretion)

The pharmacokinetic profile of a drug candidate, often abbreviated as ADME, is fundamental to understanding its behavior within a biological system. For Florifenine, as with any new compound, a thorough investigation into its absorption, distribution, metabolism, and excretion is a prerequisite for further development.

In Vitro and In Vivo Metabolic Pathway Identification

The metabolic transformation of a drug can significantly impact its efficacy and safety. Identifying the metabolic pathways of this compound is achieved through a combination of in vitro and in vivo studies.

In Vitro Studies: These studies typically utilize liver microsomes, hepatocytes, and recombinant cytochrome P450 (CYP) enzymes from various species, including humans, to identify the primary metabolic pathways. For a compound like this compound, potential metabolic reactions would include oxidation, glucuronidation, and sulfation. nih.gov The goal is to identify the major metabolites and the specific enzymes responsible for their formation. For instance, studies might reveal that CYP3A4 is the primary enzyme responsible for the oxidative metabolism of this compound.

In Vivo Studies: Animal models are used to understand the metabolic profile in a whole organism. Following administration of this compound, biological matrices such as plasma, urine, and feces are collected and analyzed to identify and quantify the parent drug and its metabolites. This provides a comprehensive picture of the drug's fate and helps to confirm the relevance of the in vitro findings.

Illustrative Metabolic Profile of this compound

| Metabolite | Metabolic Reaction | Enzyme(s) Involved | Observed In |

|---|---|---|---|

| M1 | Hydroxylation | CYP3A4, CYP2D6 | Human Liver Microsomes, Rat Plasma |

| M2 | N-dealkylation | CYP3A4 | Human Liver Microsomes |

| M3 | Glucuronidation | UGT1A1, UGT1A9 | Human Hepatocytes, Rat Urine |

Influence of Fluorine on Metabolic Stability and Bioavailability

The inclusion of fluorine in pharmaceutical agents is a common strategy to enhance metabolic stability and improve bioavailability. nih.govbohrium.comresearchgate.netresearchgate.net The strong carbon-fluorine bond is resistant to cleavage by metabolic enzymes, which can block metabolically labile sites on a molecule. bohrium.com

Metabolic Stability: The presence of a fluorine atom in the this compound structure is anticipated to protect adjacent positions from oxidative metabolism. bohrium.com For example, if a metabolically vulnerable methyl group is replaced with a trifluoromethyl group, this can significantly increase the compound's half-life. researchgate.net In vitro metabolic stability assays, such as incubation with liver microsomes, would be used to quantify the rate of metabolism of this compound compared to non-fluorinated analogs.

Bioavailability: Fluorine can also influence a molecule's physicochemical properties, such as lipophilicity and pKa, which in turn affect its absorption and distribution. nih.govbohrium.comresearchgate.net By increasing lipophilicity, fluorine can enhance a drug's ability to cross cell membranes, potentially leading to improved oral bioavailability. nih.govresearchgate.net

Hypothetical Comparison of Fluorinated vs. Non-Fluorinated Analog

| Compound | In Vitro Half-life (min) in HLM * | Oral Bioavailability (%) in Rats |

|---|---|---|

| This compound | 95 | 65 |

| Non-fluorinated Analog | 20 | 25 |

*HLM: Human Liver Microsomes

Toxicological Investigations and Safety Pharmacology

A comprehensive toxicological evaluation is essential to identify potential safety concerns before a drug candidate is administered to humans.

Regulatory Guidelines and Methodologies for Preclinical Toxicology

Preclinical toxicology studies for a compound like this compound would be conducted in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These studies are designed to characterize the toxicity profile of the drug candidate and to determine a safe starting dose for human clinical trials. Methodologies include single-dose and repeat-dose toxicity studies in at least two mammalian species (one rodent and one non-rodent). youtube.com

Evaluation of Systemic and Organ-Specific Toxicity Profiles

These studies aim to identify any target organs for toxicity. toxmsdt.com Following administration of this compound at various dose levels, a wide range of parameters are evaluated, including clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues. nih.gov

Organ-Specific Toxicity: Detailed histopathological examination of organs such as the liver, kidney, heart, and brain is conducted to identify any signs of toxicity. toxmsdt.comnih.gov For instance, elevated liver enzymes in blood tests coupled with liver necrosis observed during histopathology would indicate hepatotoxicity. nih.gov

Illustrative Organ-Specific Toxicity Findings for this compound in a 28-Day Rat Study

| Organ | Dose Level | Finding |

|---|---|---|

| Liver | High Dose | Minimal centrilobular hypertrophy |

| Kidney | High Dose | No significant findings |

| Heart | All Doses | No significant findings |

Genotoxicity and Carcinogenicity Screening (Standard Preclinical Evaluation)

Genotoxicity: A standard battery of genotoxicity tests is required to assess the potential of this compound to cause damage to genetic material. These tests typically include:

A test for gene mutation in bacteria (e.g., Ames test). researchgate.net

An in vitro cytogenetic test for chromosomal damage in mammalian cells or an in vitro mouse lymphoma assay. researchgate.net

Carcinogenicity: Long-term carcinogenicity studies in animals are conducted to assess the tumorigenic potential of a drug. These studies are typically required for drugs that are intended for chronic use. The decision to conduct these studies for this compound would be based on the results of the genotoxicity assays, the intended clinical use, and any structural alerts within the molecule.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Impact of Fluorine Content on Toxicological Outcomes

Detailed Research Findings

Research on various organofluorine compounds has demonstrated that fluorination can either increase or decrease toxicity depending on the specific metabolic pathways involved. annualreviews.org The toxic effects of organic fluorine compounds are generally not due to the liberation of the fluoride (B91410) ion, but rather the intrinsic properties of the fluorinated molecule or its metabolites. ag.state.mn.us

One of the key ways fluorine substitution impacts toxicology is by blocking metabolic oxidation at specific sites. The C-F bond is significantly more stable than a carbon-hydrogen (C-H) bond and is more resistant to enzymatic attack by cytochrome P450 enzymes. annualreviews.orgresearchgate.net This can prevent the formation of toxic metabolites. For instance, if a non-fluorinated parent compound is metabolized to a reactive quinoneimine intermediate that causes hepatotoxicity, fluorination at the site of oxidation can block this pathway and reduce toxicity. annualreviews.org In the case of para-halogenated amphetamines, 4-fluoroamphetamine (4-FA) does not cause the long-lasting depletion of brain serotonin (B10506) seen with its chloro- and bromo-analogs, suggesting lower neurotoxicity. wikipedia.org This difference is attributed to the inability of the fluoro-compound to be metabolized in the same way. wikipedia.org

Conversely, the metabolic processing of some fluorinated compounds can lead to the formation of highly toxic products. nih.gov A classic example is the metabolic conversion of compounds containing a fluoroethyl group to fluoroacetate. nih.gov Fluoroacetate is a potent toxin that disrupts the Krebs cycle, leading to cellular energy depletion. nih.govacs.org While the C-F bond itself is strong, enzymatic processes can lead to its cleavage, releasing fluoride ions. acs.orgnih.gov Although this is not the primary mechanism of toxicity for most organofluorine drugs, high levels of fluoride can be toxic, potentially causing skeletal fluorosis and gastrointestinal issues. nih.govacs.org For example, long-term administration of the antifungal drug voriconazole (B182144) has been associated with increased plasma fluoride levels and periostitis. acs.org

The position of the fluorine atom is also critical. Studies on fluorinated fentanyl analogs have shown that the location of fluorine on the N-phenyl ring significantly impacts the compound's activity at the µ-opioid receptor. tcsedsystem.edujst.go.jp Specifically, 2-fluoro analogs demonstrated the strongest activity, while 3-fluoro analogs had the weakest. jst.go.jp This suggests that positional isomers of a fluorinated compound like this compound could have vastly different potencies and, consequently, different toxicological profiles. jst.go.jp

The following interactive data tables illustrate how fluorine content can affect toxicological endpoints.

Table 1: Comparative Neurotoxicity of para-Halogenated Amphetamines

| Compound | Serotonin Depletion | Relative Neurotoxicity |

| 4-Fluoroamphetamine (4-FA) | No long-lasting depletion | Low |

| 4-Chloroamphetamine (4-CA) | Significant depletion | High |

| 4-Bromoamphetamine (4-BA) | Significant depletion | High |

This table is based on findings that indicate 4-FA does not exhibit the same long-term serotonergic neurotoxicity as its chlorinated and brominated counterparts. wikipedia.org

Table 2: Agonistic Activity of Fluorinated Fentanyl Analogs at the µ-Opioid Receptor

| Compound | Position of Fluorine | Relative Agonistic Activity |

| Fentanyl (non-fluorinated) | N/A | High |

| 2-Fluoro-fentanyl | 2-position | Highest |

| 3-Fluoro-fentanyl | 3-position | Weakest |

| 4-Fluoro-fentanyl | 4-position | Intermediate |

This table illustrates the significant impact of the fluorine atom's position on the pharmacological activity, which is directly related to the toxic potential of opioids. jst.go.jp

Table 3: Acute Toxicity of Selected Organofluorine Compounds

| Compound | LD50 (mouse; i.p.) | Primary Toxic Mechanism |

| 4-Fluoroamphetamine | 46 mg/kg | Monoamine transporter effects |

| Fluoroacetic Acid | ~10 mg/kg (in humans) | Krebs cycle disruption |

This table provides examples of acute toxicity values for organofluorine compounds with different mechanisms of toxicity. nih.govwikipedia.orgacs.org

Advanced Analytical Methodologies for Florifenine Research

Quantification of Florifenine in Complex Biological and Environmental Matrices

Accurate quantification of this compound is essential for pharmacokinetic and environmental monitoring studies. Given its complex structure, featuring a trifluoromethyl group, and its presence in intricate matrices like blood, tissue, and wastewater, highly sensitive and selective analytical techniques are required.

Chromatographic Techniques (e.g., HPLC, GC-MS)

Chromatography is the cornerstone for separating this compound and its metabolites from endogenous interferences in biological and environmental samples.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds in biological matrices. orbit.com For a compound with the structural characteristics of this compound, reverse-phase HPLC is a suitable approach. A C18 stationary phase column combined with a mobile phase consisting of an organic solvent (like acetonitrile) and water, often with an acid additive like trifluoroacetic acid to improve peak shape, would be appropriate for achieving separation and quantification. vulcanchem.com HPLC is frequently coupled with various detectors, including UV and fluorescence detectors, for quantification. google.com In studies of this compound's anti-inflammatory effects, HPLC-based methods are implied for the quantification of downstream biomarkers like prostaglandin (B15479496) E2 (PGE2), demonstrating the technique's applicability in this compound research. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. thermofisher.com While direct analysis of a complex molecule like this compound might require derivatization to increase its volatility and thermal stability, GC-MS is highly effective for identifying and quantifying smaller, more volatile fluorinated compounds or potential degradation products in environmental samples. orbit.comresearchgate.net The high sensitivity and specificity of the mass spectrometer detector make it an invaluable tool. thermofisher.com However, challenges can arise, as highly reactive fluorine compounds like hydrogen fluoride (B91410) (HF) can potentially damage the polysiloxane-based columns typically used in GC systems. researchgate.net

| Technique | Principle | Application to this compound | Key Considerations |

| HPLC | Partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantification in plasma, urine, and tissue samples; Purity analysis. | Method development requires optimization of column, mobile phase, and detector. orbit.com |

| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by detection with a mass spectrometer. | Analysis of volatile metabolites or degradation products; Requires derivatization for non-volatile analytes. | Potential for thermal degradation of the analyte; Reactive fluorine species can damage the column. thermofisher.comresearchgate.net |

Spectroscopic Methods for Detection and Quantification

Spectroscopic methods are integral to the detection and quantification of this compound, often used in conjunction with chromatographic separation.

UV-Visible Spectroscopy: Coupled with HPLC, UV-Vis detectors are commonly used for routine quantification. The chromophoric quinoline (B57606) and benzoate (B1203000) moieties in this compound's structure suggest it will absorb light in the UV range, allowing for its detection.

Fluorescence Spectroscopy: Fluorescence detection, when applicable, offers significantly higher sensitivity and selectivity compared to UV absorbance. google.com The fused aromatic ring system in this compound may confer native fluorescence, which could be exploited for highly sensitive quantification in biological samples. If the native fluorescence is weak, derivatization with a fluorescent tag is a possible, though more complex, alternative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR spectroscopy is a particularly powerful and specific technique for the analysis of organofluorine compounds. nih.gov It provides an unambiguous signal for fluorine-containing molecules, allowing for quantification without chromatographic separation in some cases. It can distinguish between different fluorinated compounds in a mixture based on their unique chemical shifts, making it an excellent tool for identifying this compound and its potential fluorinated metabolites. nih.govgoogleapis.com

Electrochemical Methods, Including Ion-Selective Electrodes, for Fluorine Content

Electrochemical methods offer a different approach to analysis, focusing on the electrochemical properties of the analyte or its constituent elements.

Ion-Selective Electrodes (ISE): A fluoride-selective electrode is a potentiometric sensor that measures the activity of fluoride ions in a solution. researchgate.net This method is not used to measure the intact this compound molecule directly from a sample. Instead, it is used to determine the total fluorine content. The sample must first undergo a mineralization process, such as oxygen combustion or alkali fusion, to break down the organic molecule and release the fluorine as inorganic fluoride ions (F⁻). cdc.gov This approach is valuable for screening materials for the presence of fluorinated compounds and can be a cost-effective tool for quantifying total organic fluorine. spectroscopyonline.com

Voltammetry: Advanced electrochemical sensors can be developed for the direct detection of specific organic molecules. mdpi.comfrontiersin.org A sensor could potentially be designed with a modified electrode surface that facilitates the oxidation or reduction of this compound, generating a current proportional to its concentration. libretexts.org While no specific sensor for this compound has been reported, this remains a viable area for future research, promising rapid and sensitive detection.

Characterization of this compound Metabolites

Identifying the metabolites of this compound is critical for understanding its efficacy, potential toxicity, and clearance from the body. These studies typically involve exposing the compound to in vitro systems (like liver microsomes or hepatocytes) or analyzing samples from in vivo studies. nih.gov

Mass Spectrometry-Based Approaches for Structural Elucidation

Mass spectrometry (MS), particularly when hyphenated with liquid chromatography (LC-MS), is the definitive technique for metabolite identification. numberanalytics.com

High-Resolution Mass Spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements of both the parent drug and its metabolites. google.com This accuracy allows for the confident determination of elemental formulas. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, generating specific fragmentation patterns. By comparing these patterns to that of the parent drug and by interpreting the mass shifts, the site of metabolic modification (e.g., hydroxylation, demethylation, glucuronidation) can be pinpointed. nih.gov The availability of deuterated standards like this compound-d4 is advantageous for these studies, as it can be used as an internal standard for accurate quantification and to help distinguish drug-related material from matrix background. evitachem.com

| MS Technique | Role in Metabolite Characterization | Information Provided |

| LC-MS (HRMS) | Initial detection and formula determination of metabolites in a complex mixture. | Accurate mass, retention time, elemental composition (C₂₃H₂₂F₃N₃O₂ for this compound). idrblab.net |

| LC-MS/MS | Structural elucidation of detected metabolites. | Fragmentation patterns that reveal the location of metabolic changes on the molecule. |

| GC-MS | Identification of volatile or derivatized metabolites. | Mass spectra of smaller, volatile metabolites. diva-portal.org |

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful strategy used to trace the disposition and metabolic pathways of a drug within a biological system. researchgate.net This involves synthesizing the drug with one or more atoms replaced by their heavier (stable) or radioactive isotopes.

Stable Isotope Labeling: This approach uses non-radioactive isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). researchgate.net The presence of a commercially available deuterated analog, this compound-d4, suggests its use in metabolic research. evitachem.com When a mixture of the labeled (e.g., this compound-d4) and unlabeled drug is administered, the mass spectrometer can easily distinguish the drug and its metabolites from endogenous compounds by their characteristic mass difference, simplifying detection in a complex biological matrix.

Radioactive Isotope Labeling: Introducing a radioactive isotope like carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H) into the this compound molecule allows for highly sensitive tracking. vulcanchem.com All drug-related material, including the parent compound and all of its metabolites, can be detected and quantified by measuring radioactivity, for example with liquid scintillation counting. This is particularly useful for creating a complete picture of mass balance and identifying all metabolic pathways, even those that produce minor metabolites. Patent literature describes the general feasibility of incorporating such isotopes into compounds like this compound. google.comgoogleapis.com For PET imaging studies, a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F) could be incorporated, though this is more common for diagnostic agents than for therapeutic anti-inflammatory drugs. nih.gov

Fluorine-Specific Analytical Methods

Methods that can selectively detect and quantify fluorine offer significant advantages by reducing matrix interference and enhancing sensitivity.

High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS GF MAS)

This technique represents a powerful tool for the determination of fluorine. spectroscopyonline.comanalytik-jena.com In HR-CS GF MAS, the sample is introduced into a graphite furnace, where, at high temperatures, fluorine atoms can form diatomic molecules with a molecule-forming agent, such as gallium (Ga) or calcium (Ca). analytik-jena.demdpi.com The instrument then measures the absorption of light by these specific diatomic molecules (e.g., GaF or CaF). nih.gov The high-resolution capabilities allow for the precise detection of these molecular absorption bands, offering excellent selectivity and sensitivity. spectroscopyonline.com For this compound analysis, the sample would first undergo a digestion or combustion step to break the strong carbon-fluorine bonds in the trifluoromethyl group, converting the organically bound fluorine into a form detectable by the instrument. mdpi.com This method is particularly valuable for quantifying total organic fluorine at trace levels. analytik-jena.com

Total Organic Fluorine by Combustion Ion Chromatography (TOF-CIC)

Combustion Ion Chromatography is a robust method for determining the total fluorine content in a sample. eurofins.comthermofisher.com The process involves the complete combustion of the sample in a high-temperature furnace, which breaks down the organofluorine compounds. eurofins.com The resulting hydrogen fluoride (HF) gas is trapped in an absorption solution and subsequently analyzed as fluoride ions using ion chromatography (IC). eurofins.comnelac-institute.org This technique provides a single result representing the sum of all organic fluorine, making it an effective screening tool. thermofisher.com When analyzing a sample for this compound, TOF-CIC would quantify the fluorine from the trifluoromethyl group, providing a measure of the total concentration of the parent compound and any fluorine-containing metabolites or degradation products. nelac-institute.org

Particle-Induced Gamma-ray Emission (PIGE)

PIGE is a non-destructive nuclear analytical technique highly sensitive for light elements, including fluorine. union.edund.edu In this method, a sample is bombarded with a high-energy proton beam from an accelerator. union.edu This excites the fluorine-19 (¹⁹F) nuclei, which then de-excite by emitting gamma-rays at characteristic energies (110 and 197 keV). tamu.eduunion.edu The intensity of these gamma-rays is directly proportional to the concentration of fluorine in the sample. union.edu A key advantage of PIGE is its ability to perform surface analysis and depth profiling with minimal sample preparation. union.edu It could be applied to determine the distribution and concentration of this compound in various materials or biological tissues without the need for chemical extraction. iaea.org

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov When a sample is irradiated with X-rays, photoelectrons are emitted from the surface. The binding energies of these electrons are characteristic of each element. For this compound, XPS can identify the presence of fluorine via the F 1s peak. thermofisher.com Crucially, the chemical shift in the C 1s spectrum can distinguish between different carbon-fluorine bonds (e.g., C-F, CF₂, CF₃), providing valuable structural information about the trifluoromethyl group on the this compound molecule at the sample surface. thermofisher.com However, XPS is primarily a surface analysis technique, typically analyzing the top few nanometers of a sample, and can be affected by surface contamination. nih.govresearchgate.net

Table 1: Overview of Fluorine-Specific Analytical Methods for this compound Research

| Analytical Method | Principle | Application to this compound | Key Advantages | Limitations |

| HR-CS GF MAS | Detection of molecular absorption of diatomic fluoride molecules (e.g., GaF) formed in a graphite furnace. analytik-jena.comanalytik-jena.de | Quantification of total fluorine after sample digestion to break C-F bonds. | High sensitivity (ppb to ppt (B1677978) levels), high selectivity for fluorine. spectroscopyonline.comnih.gov | Destructive, requires sample mineralization, potential for matrix effects. mdpi.com |

| TOF-CIC | Combustion of the sample to convert organofluorine to HF, followed by ion chromatography detection of fluoride. eurofins.com | Provides a total organic fluorine (TOF) value, useful as a screening tool for this compound and related compounds. thermofisher.commeasurlabs.com | Robust, well-established for total fluorine, applicable to various matrices. eurofins.comqa-group.com | Destructive, does not distinguish between different fluorinated compounds. nelac-institute.org |

| PIGE | Bombardment with a proton beam induces the emission of characteristic gamma-rays from ¹⁹F nuclei. union.edu | Non-destructive quantification and mapping of fluorine (from the -CF₃ group) in solid samples and tissues. union.eduiaea.org | Non-destructive, rapid, minimal sample preparation, good for spatial distribution. union.edu | Requires a particle accelerator, less common than other methods. union.edu |

| XPS | Irradiation with X-rays causes emission of core-level electrons with element-specific binding energies. nih.gov | Surface analysis, confirmation of the trifluoromethyl group via C 1s and F 1s spectra. thermofisher.com | Provides chemical state information, surface-sensitive. nih.gov | Only analyzes the surface (<10 nm), requires high vacuum, potential for X-ray damage. thermofisher.com |

Method Validation and Quality Assurance in this compound Analysis

The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. ujpronline.comnih.gov For the quantitative analysis of this compound in pharmaceutical formulations or biological samples, method validation is a regulatory requirement and ensures the reliability, quality, and consistency of the results. ibacon.comquantori.com Quality assurance (QA) encompasses all the systematic actions necessary to provide adequate confidence that a measurement will satisfy the given requirements for quality. asianpubs.org

The validation process for an analytical method for this compound would involve evaluating several key performance characteristics, typically following guidelines from bodies like the International Council for Harmonisation (ICH). ibacon.com

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For a this compound assay, this would involve demonstrating that there is no interference from excipients in a formulation or from endogenous substances in a biological matrix at the retention time or signal position of this compound.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is determined by analyzing a series of dilutions of a this compound standard and plotting the instrument response versus concentration. The correlation coefficient (r²) should be close to 1.0.

Range: The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with a known concentration of this compound (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for analyzing trace levels of this compound or its metabolites.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). This provides an indication of its reliability during normal usage.

Quality assurance in a laboratory analyzing this compound would involve implementing standard operating procedures (SOPs), regular calibration of instruments, use of control charts to monitor method performance, participation in proficiency testing programs, and maintaining thorough documentation. asianpubs.orgfarmaciajournal.com

Table 2: Key Method Validation Parameters for a Quantitative this compound Assay

| Validation Parameter | Purpose | Typical Acceptance Criteria (Example) |

| Specificity | To ensure the signal is from this compound only. | No interfering peaks at the analyte's retention time. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | To determine how close the measured value is to the true value. | 98.0% - 102.0% recovery for drug substance. |

| Precision | To assess the random error of the method. | Relative Standard Deviation (RSD) ≤ 2%. |

| Range | To define the concentration interval for reliable measurement. | Established based on linearity, accuracy, and precision data. |

| LOD | To determine the lowest detectable concentration. | Signal-to-Noise ratio of 3:1. |

| LOQ | To determine the lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy. |

| Robustness | To evaluate the method's reliability with minor changes. | RSD of results should remain within acceptable limits. |

Therapeutic Potential and Future Trajectories for Florifenine Research

Identification of Research Gaps and Prospective Academic Inquiry

Comparative Pharmacological Profiling with Established Anti-inflammatory Agents

Florifenine has been evaluated in established preclinical models of inflammation, allowing for a pharmacological comparison with well-known anti-inflammatory drugs. A primary model for assessing topical anti-inflammatory agents is the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear edema in mice, which involves key inflammatory mediators and processes such as vasodilation, plasma extravasation, and neutrophil infiltration. researchgate.netmdpi.comscielo.org.mx In this model, topically administered this compound produces a dose-dependent anti-inflammatory effect. patsnap.com

When compared with standard nonsteroidal anti-inflammatory drugs (NSAIDs), this compound demonstrates a significant inhibitory profile. For instance, its activity has been benchmarked against indomethacin (B1671933), a potent and widely used NSAID. withpower.commedlink.com Studies show that the efficacy of this compound in reducing TPA-induced edema is comparable to that of indomethacin at similar doses, highlighting its potential as a potent topical anti-inflammatory agent. patsnap.com In contrast, when tested in the arachidonic acid (AA)-induced ear edema model, this compound exhibits lower potency. patsnap.com This particular model is more directly reliant on the metabolism of exogenous arachidonic acid by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. The differential potency between the TPA and AA models suggests that this compound's mechanism of action may be more complex than direct enzyme inhibition, potentially involving interference with protein kinase C (PKC) activation or other upstream signaling events that are prominent in the TPA model. core.ac.uk

The table below provides a comparative overview of the anti-inflammatory activity of this compound and the reference NSAID, indomethacin, in the TPA-induced mouse ear edema model.

| Compound | Dose (µmol/ear) | Edema Inhibition (%) | Reference |

|---|---|---|---|

| This compound | 0.3 | 65.4 | patsnap.com |

| Indomethacin | 0.3 | 61.0 | patsnap.com |

In-Depth Mechanistic Studies at the Receptor and Enzyme Level

The anti-inflammatory effects of this compound appear to be mediated primarily through the inhibition of key enzymes within the arachidonic acid cascade rather than through direct receptor antagonism. psu.edu Research indicates that this compound is a potent and selective inhibitor of thromboxane (B8750289) B2 (TXB2) generation in human whole blood assays. patsnap.com TXB2 is the stable, inactive metabolite of thromboxane A2, which is synthesized predominantly by the COX-1 enzyme in platelets and is a powerful promoter of platelet aggregation and vasoconstriction. nih.govvfu.cznih.gov This selective inhibition of TXB2 synthesis strongly suggests that this compound acts as an inhibitor of COX-1.

Furthermore, this compound dose-dependently inhibits the levels of prostaglandin (B15479496) E2 (PGE2) in inflammatory exudates. psu.edu PGE2 is a principal mediator of inflammation, contributing to pain, swelling, and fever, and its synthesis is catalyzed by both COX-1 and COX-2. nih.govelifesciences.org The ability to suppress PGE2 production is a hallmark of most NSAIDs. elifesciences.org While this compound effectively inhibits these COX-pathway mediators, it has been shown to be less effective at inhibiting leukotriene B4 (LTB4) production in vivo. psu.edu LTB4 is a product of the 5-lipoxygenase (5-LOX) pathway and a potent chemoattractant for neutrophils. core.ac.uk This indicates a preferential inhibition of the cyclooxygenase pathway over the 5-lipoxygenase pathway.

Beyond its effects on eicosanoid synthesis, this compound also influences neutrophil function directly. It has been shown to inhibit elastase release from human neutrophils, an enzyme that can contribute to tissue damage during inflammation. patsnap.com However, it does not appear to affect superoxide (B77818) anion generation, suggesting its mechanism is not based on antioxidant effects. psu.edu To date, specific receptor binding assays for this compound against common inflammatory receptors have not been extensively reported, with the bulk of evidence pointing toward enzyme inhibition as its primary mechanism of action. ncats.io

The table below summarizes the known mechanistic actions of this compound at the enzyme and cellular level.

| Target/Process | Effect of this compound | Implication | Reference |

|---|---|---|---|

| Thromboxane B2 (TXB2) Synthesis | Potent and selective inhibition | Suggests COX-1 inhibition | patsnap.com |

| Prostaglandin E2 (PGE2) Synthesis | Inhibition in inflamed tissue | Inhibition of COX pathway | psu.edu |

| Neutrophil Elastase Release | Inhibition | Reduces tissue damage potential | patsnap.com |

| Neutrophil Superoxide Generation | No effect | Action is not via antioxidant mechanism | psu.edu |

| Leukotriene B4 (LTB4) Synthesis | Lower inhibitory effect in vivo | Suggests selectivity for COX over LOX pathway | psu.edu |

Development of Novel Delivery Systems and Formulations (focus on academic challenges and innovations)

The development of effective formulations for compounds like this compound presents several academic challenges, primarily centered on the physicochemical properties inherent to its molecular class. As a quinoline (B57606) derivative, this compound is a complex organic molecule that is likely to exhibit poor aqueous solubility, a common characteristic of many alkaloids and nonsteroidal anti-inflammatory drugs. researchgate.netfrontiersin.org Poor solubility is a significant hurdle in pharmaceutical formulation, as it can lead to low bioavailability, hinder the development of parenteral dosage forms, and limit drug loading in topical preparations. researchgate.netmdpi.com

Addressing the challenge of poor solubility has spurred significant academic innovation in the field of drug delivery. For a molecule like this compound, these advanced formulations could enhance its therapeutic potential by improving solubility, increasing permeation across biological membranes, and providing controlled release. creative-biolabs.comnih.gov The exploration of such systems represents a critical future trajectory for this compound research.

Academic innovations in novel drug delivery systems that could be applied to this compound include:

Lipid-Based Nanoparticles: Systems such as Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are well-suited for lipophilic drugs. creative-biolabs.com They can encapsulate poorly soluble compounds, protect them from degradation, and their lipidic nature can facilitate transport across the stratum corneum in topical applications, which is relevant given this compound's demonstrated topical activity. mdpi.comcreative-biolabs.com

Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate the drug, offering advantages like sustained release and the ability to modify the surface for targeted delivery. nih.govbiomedpharmajournal.org Polymeric micelles are another innovative approach, particularly effective at solubilizing hydrophobic drugs within their core. biomedpharmajournal.org

Liposomes and Ethosomes: Liposomes are vesicular structures composed of lipid bilayers that can carry both hydrophilic and lipophilic drugs. biomedpharmajournal.org Ethosomes are specialized lipid vesicles containing a high concentration of ethanol, which acts as a penetration enhancer, making them particularly suitable for improving transdermal delivery. creative-biolabs.com

Hydrogels: For topical or localized delivery, incorporating this compound into a hydrogel system could provide a sustained-release matrix. nih.gov Innovative "smart" hydrogels can be designed to release the drug in response to inflammatory stimuli, such as changes in pH or temperature at the site of inflammation. nih.gov

The table below outlines these potential delivery systems and their innovative advantages for a compound with this compound's profile.

| Delivery System | Description | Potential Innovation/Advantage for this compound | Reference |

|---|---|---|---|

| Solid Lipid Nanoparticles (SLNs) | Colloidal carriers made from solid lipids, stable at room and body temperature. | Enhances solubility, improves skin penetration for topical use, provides controlled release. | creative-biolabs.com |

| Polymeric Micelles | Amphiphilic block copolymers that self-assemble into core-shell structures in aqueous solution. | Significantly increases the solubility of poorly soluble drugs, good physicochemical stability. | nih.govbiomedpharmajournal.org |

| Ethosomes | Lipid vesicles containing phospholipids, water, and a high concentration of ethanol. | Ethanol acts as a permeation enhancer, leading to superior transdermal drug delivery. | creative-biolabs.com |

| Stimuli-Responsive Hydrogels | Polymer networks that can change their properties in response to environmental stimuli (e.g., pH, temperature). | Allows for targeted, on-demand drug release directly at the site of inflammation. | nih.gov |

Q & A

Q. What are the key physicochemical properties of Florifenine that influence its reactivity in experimental settings?

To determine this compound’s reactivity, researchers should prioritize characterizing its solubility, pKa, partition coefficient (logP), and thermal stability. Spectroscopic techniques (e.g., NMR, IR) and chromatographic methods (HPLC, GC) are essential for identifying functional groups and purity levels . Elemental analysis and X-ray crystallography can resolve structural ambiguities, while computational modeling (e.g., DFT) predicts reactivity patterns .

Q. What validated synthetic routes are available for this compound, and how do their yields and purity compare under varying conditions?

Published synthetic pathways for this compound include nucleophilic substitution and catalytic cross-coupling reactions. Researchers should compare yields and purity using controlled experiments with variables such as temperature, solvent polarity, and catalyst loading. Reproducibility requires documenting exact stoichiometry, reaction times, and purification methods (e.g., recrystallization, column chromatography) in both main text and supplementary materials .

Q. How can researchers ensure the reproducibility of this compound synthesis across different laboratory settings?

Provide granular experimental details: reagent grades, equipment calibration data, and environmental controls (humidity, inert atmosphere). Include step-by-step protocols in supplementary files, with failure analysis for common pitfalls (e.g., side reactions, byproduct formation). Cross-validate results via inter-laboratory studies and third-party replication .

Advanced Research Questions

Q. What advanced spectroscopic techniques are critical for resolving structural ambiguities in this compound derivatives?

High-resolution mass spectrometry (HR-MS) and 2D NMR (e.g., COSY, NOESY) are indispensable for elucidating stereochemistry and regioselectivity in derivatives. Pair these with X-ray diffraction for crystalline compounds. For dynamic systems, variable-temperature NMR or time-resolved spectroscopy can reveal conformational changes .

Q. How should contradictory bioactivity data from different this compound studies be methodologically reconciled?

Conduct a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., cell line heterogeneity, assay protocols). Apply statistical tools like Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Experimental replication under standardized conditions (e.g., OECD guidelines) is critical to isolate causative factors .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound’s pharmacological studies?

Use nonlinear regression models (e.g., Hill equation, log-logistic) to calculate EC50/IC50 values. For multivariate data, apply ANOVA with post-hoc Tukey tests or machine learning algorithms (random forests, PCA) to identify covariate interactions. Ensure power analysis is reported to justify sample sizes .

Q. How can multi-parametric optimization frameworks be applied to balance this compound’s efficacy and toxicity in preclinical models?

Implement design-of-experiments (DoE) methodologies, such as response surface modeling or artificial neural networks, to optimize variables like dosage, administration route, and formulation. Toxicity-efficacy trade-offs should be quantified via therapeutic index calculations and mechanistic toxicogenomics .

Methodological Considerations

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound’s mechanism of action studies?

Use in vitro models (e.g., cell-free enzymatic assays, organoids) for high-throughput target identification. Transition to in vivo models (rodents, zebrafish) only after validating target engagement and pharmacokinetics in silico. Justify model choice using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How can high-throughput screening datasets for this compound be rigorously validated to avoid false positives?

Apply orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays for target engagement) to confirm hits. Use Z’-factor analysis to assess assay quality, and employ cheminformatic tools (e.g., PAINS filters) to exclude promiscuous compounds .

Q. What standardized protocols exist for assessing this compound’s environmental stability in ecological toxicity research?

Follow OECD Test Guidelines 307 (soil degradation) and 308 (aquatic systems) to evaluate hydrolysis, photolysis, and microbial degradation. Use LC-MS/MS to quantify degradation products and QSAR models to predict ecotoxicological endpoints .

Data Presentation Guidelines

- Tables : Include comparative data on synthetic yields, spectroscopic peaks, or bioactivity metrics. Use Roman numerals for labeling and footnotes for statistical significance markers (e.g., asterisks) .

- Figures : Prioritize clarity in dose-response curves or structural diagrams. Avoid overcrowding; use supplementary files for raw datasets or repetitive chromatograms .

- Ethical Compliance : Disclose animal welfare protocols (ARRIVE guidelines) or human subject approvals (IRB documentation) in methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.